
(R)-2-Amino-2-(2,4-dichlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is known for its enantioselective properties, making it a valuable intermediate in the synthesis of various drugs and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis CBS 6045 has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol often involves whole-cell biocatalysis. For example, the Acinetobacter sp. strain ZJPH1806 has been used to catalyze the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include chiral alcohols, amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(2,4-dichlorophenyl)ethanol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its enantioselective properties and its role in biological systems.
Medicine: It serves as an intermediate in the synthesis of antifungal agents like miconazole and other therapeutic drugs.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antifungal agents, the compound acts as a chiral intermediate, facilitating the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include enzyme-catalyzed reactions that ensure high enantioselectivity and yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Another chiral intermediate used in the synthesis of antifungal agents.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: The enantiomer of the compound, used in different pharmaceutical applications.
®-2-Chloro-1-phenylethanol: Used in the synthesis of β-3 adrenergic receptor agonists.
Uniqueness
®-2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific enantioselective properties, making it a valuable intermediate in the synthesis of various drugs. Its high enantiomeric excess and yield in biocatalytic reactions set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H9Cl2NO |
|---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI-Schlüssel |
VWMOCFARWTYBNT-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CO)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




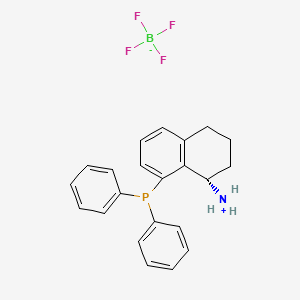
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
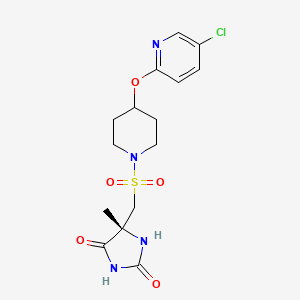
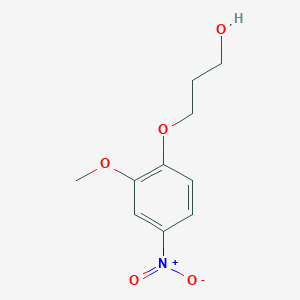
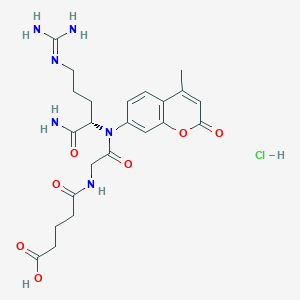
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
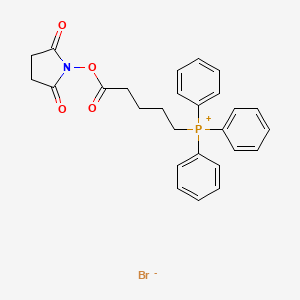
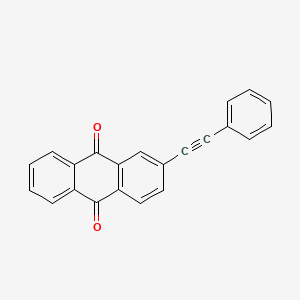
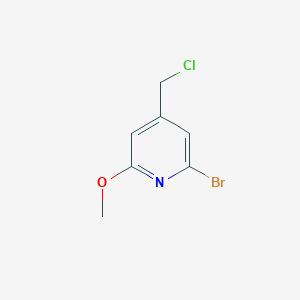
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)


